Propansulfonsäurehydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

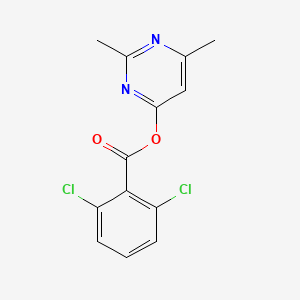

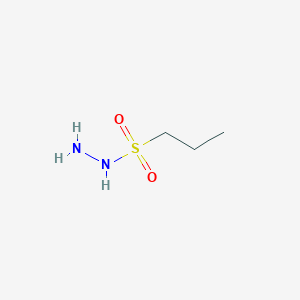

Propane-1-sulfonohydrazide is a chemical compound with the CAS Number: 58032-83-0 . It has a molecular weight of 138.19 and is stored at room temperature . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for Propane-1-sulfonohydrazide is 1S/C3H10N2O2S/c1-2-3-8(6,7)5-4/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

Propane-1-sulfonohydrazide has a melting point of 40-41 degrees Celsius . and is stored at room temperature .Wissenschaftliche Forschungsanwendungen

- Forscher haben sein Potenzial in Einzelatomlegierungs-(SAA)-Katalysatoren untersucht. So wurde beispielsweise ein Rhodium-Kupfer-(RhCu)-SAA für die Dehydrierung von Propan zu Propen entdeckt. Die Rh-Atome dispergieren im Cu, was zu niedrigen Aktivierungsbarrieren für Kohlenstoff-Wasserstoff-Bindungen führt. Oberflächenwissenschaftliche Experimente bestätigten seine Wirksamkeit und führten zu einem hochwirksamen, selektiven und kokserfesten Katalysator .

- Im Kontext des chemischen Loopings wurde Propansulfonsäurehydrazid auf seine Rolle bei Wasserstoff-Spillover-vermittelten Reaktionen untersucht. Diese Reaktionen beinhalten den Transfer von Wasserstoffatomen von einem Ort zum anderen, was die Gesamtreaktivität erhöht .

- This compound zeigt langfristige Stabilität und hohe Löslichkeit in Wasser. Es wurde als wasserlösliches organisches Radikal-Kation für Anwendungen in der biologischen Bildgebung und der wasserbasierten Energiespeicherung untersucht .

Katalyse

Chemische Schleifenreaktionen

Wasserlösliche Radikal-Kationen

Safety and Hazards

Wirkmechanismus

Target of Action

Propane-1-sulfonohydrazide, like other sulfonamides, primarily targets enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Propane-1-sulfonohydrazide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the target enzymes, it inhibits the conversion of PABA to folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The action of Propane-1-sulfonohydrazide affects the biochemical pathway of folic acid synthesis. By inhibiting the enzymes involved in this pathway, it disrupts the production of DNA, RNA, and proteins, leading to the inhibition of bacterial growth .

Pharmacokinetics

Based on the properties of similar sulfonamides, it can be inferred that it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by Propane-1-sulfonohydrazide results in the disruption of bacterial growth and replication. This leads to the death of the bacteria, thereby exerting its antibacterial effect .

Action Environment

The action of Propane-1-sulfonohydrazide can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for binding to the target enzymes, thereby reducing its efficacy . Furthermore, the pH and temperature of the environment can also affect the stability and activity of the drug .

Eigenschaften

IUPAC Name |

propane-1-sulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c1-2-3-8(6,7)5-4/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENQGEGPYPBQSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58032-83-0 |

Source

|

| Record name | propane-1-sulfonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2512478.png)

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2512481.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2512482.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2512486.png)

![4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2512487.png)

![1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine](/img/structure/B2512490.png)

![1-(4-Chlorobenzyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2512491.png)